Sodium thioacetate

Description

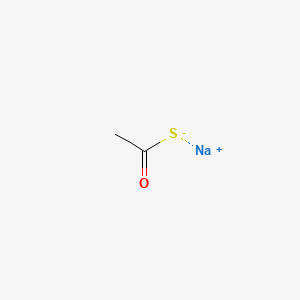

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4OS.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBWNXJFTBCLKT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[S-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

507-09-5 (Parent) | |

| Record name | Acetic acid, thio-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10956307 | |

| Record name | Sodium ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34832-35-4 | |

| Record name | Acetic acid, thio-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Sodium Thioacetate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium thioacetate (B1230152) (CH₃COSNa) is a versatile and widely utilized reagent in organic synthesis, primarily serving as a robust and convenient precursor for the introduction of thiol functionalities into a diverse range of molecules. Its utility stems from its role as a stable, easy-to-handle nucleophile that effectively delivers a protected thiol group, circumventing the challenges associated with the direct use of volatile and easily oxidized thiols. This guide provides an in-depth exploration of the core mechanisms of action of sodium thioacetate, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Primary Mechanism: Nucleophilic Substitution for Thioacetate Ester Formation

The cornerstone of this compound's reactivity lies in its function as a potent nucleophile in S_N2 reactions. The thioacetate anion readily displaces halides and other suitable leaving groups (e.g., tosylates, mesylates) from alkyl, allylic, and benzylic substrates to form stable S-thioacetate esters.[1][2] This two-step approach—S-acetylation followed by deprotection—is a fundamental strategy for incorporating a thiol group into a target molecule.[1]

The general transformation can be represented as follows:

R-X + CH₃COSNa → R-SCOCH₃ + NaX (where X = Cl, Br, I, OTs, etc.)

This reaction is prized for its efficiency and the stability of the resulting thioacetate ester, which can be easily isolated and purified before the subsequent deprotection step.[1]

Quantitative Data for S-Alkylation Reactions

The following table summarizes representative quantitative data for the synthesis of thioacetates from various alkyl halides using sodium or potassium thioacetate.

| Alkyl Halide (R-X) | Thioacetate Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butyl bromide | This compound | PEG400 (solvent-free) | Room Temp | 3 | 95 | [3] |

| n-Butyl iodide | This compound | PEG400 (solvent-free) | Room Temp | 2 | 93 | [3] |

| n-Butyl chloride | This compound | PEG400 (solvent-free) | Room Temp | 6 | 55 | [3] |

| Cyclohexyl bromide | This compound | PEG400 (solvent-free) | Room Temp | 2 | 85 | [3] |

| Benzyl (B1604629) chloride | This compound | PEG400 (solvent-free) | Room Temp | 2 | 93 | [3] |

| Benzyl bromide | This compound | PEG400 (solvent-free) | Room Temp | 1.5 | 92 | [3] |

| Benzyl bromide | Potassium Thioacetate | Methanol (B129727) | Room Temp | 2 | - | [4] |

| 4-Vinylbenzyl chloride | Potassium Thioacetate | DMF | Room Temp | 1-2 | - | [2] |

Experimental Protocol: Synthesis of S-Benzyl Thioacetate

This protocol describes the synthesis of S-benzyl thioacetate from benzyl chloride and this compound, prepared in situ from thioacetic acid and sodium carbonate, catalyzed by PEG400 at room temperature.[3]

Materials:

-

Benzyl chloride

-

Thioacetic acid

-

Sodium carbonate

-

Polyethylene glycol 400 (PEG400)

-

Chloroform (for extraction)

Procedure:

-

In a round-bottom flask, combine benzyl chloride (10 mmol), thioacetic acid (10.5 mmol), sodium carbonate (11 mmol), and PEG400 (0.3 mmol).

-

Stir the mixture at room temperature. The neutralization of thioacetic acid by sodium carbonate is exothermic and helps to drive the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Upon completion, add water to the reaction mixture and extract the product with chloroform.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-benzyl thioacetate.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Deprotection of Thioacetate Esters to Thiols

The thioacetate group serves as an excellent protecting group for thiols. The S-acetyl group can be readily cleaved under basic or acidic conditions to unveil the free thiol.[1][5] This deprotection step is crucial for the utility of this compound in multi-step syntheses, particularly in the preparation of pharmaceuticals and other biologically active molecules where a free thiol is required for activity or further functionalization.

General Deprotection Reaction (Basic Hydrolysis):

R-SCOCH₃ + NaOH → R-SH + CH₃COONa

Quantitative Data for Thioacetate Deprotection

| Thioacetate Substrate | Deprotecting Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| S-(10-Undecenyl) thioacetate | NaOH | Ethanol (B145695)/H₂O | Reflux (approx. 78) | 2 | ~80 (calculated from 1.3g product, 95% purity) | [1][5] |

| Various Thioacetates | NaOH (0.5M) | Ethanol/H₂O | 82 | 2 | 50-75 | [6] |

| Various Thioacetates | HCl (conc.) | Methanol | 77 | 5 | 50-75 | [6] |

| Various Thioacetates | Hydroxylamine | Ethanol | Room Temp | 2 | Poor | [6] |

Experimental Protocol: Deprotection of S-(10-Undecenyl) Thioacetate

This protocol details the hydrolysis of a thioacetate to its corresponding free thiol under basic conditions.[1][5]

Materials:

-

S-(10-Undecenyl) thioacetate

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve S-(10-Undecenyl) thioacetate (2.0 g, 8.76 mmol) in 10 mL of ethanol in a round-bottom flask under an inert atmosphere.

-

Prepare a solution of NaOH (700 mg, 18 mmol) in 2.5 mL of water and add it dropwise to the thioacetate solution.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature and neutralize with 6 mL of degassed 2 M HCl solution.

-

Transfer the mixture to a separatory funnel, add 20 mL of degassed diethyl ether and 10 mL of degassed water.

-

Separate the organic layer, wash it with 10 mL of degassed water, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield 11-mercapto-1-undecene.

One-Pot Synthesis of Sulfides

A significant application of the reactivity of thioacetate salts is in the one-pot synthesis of unsymmetrical sulfides. This method avoids the isolation of the often malodorous and unstable thiol intermediates.[4] In this procedure, an alkyl halide is first reacted with potassium thioacetate to form the thioacetate ester. Subsequently, a base is added to the same reaction vessel to deprotect the thioacetate in situ, generating a thiolate anion. This nucleophilic thiolate then reacts with a second alkyl halide to furnish the unsymmetrical sulfide.[4]

Reaction Pathway for One-Pot Sulfide Synthesis

Experimental Protocol: One-Pot Synthesis of Benzyl Propyl Sulfide

This protocol is adapted from a general procedure for the one-pot synthesis of unsymmetrical sulfides.[4][7]

Materials:

-

Benzyl bromide

-

Potassium thioacetate (PTA)

-

Methanol

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Dissolve benzyl bromide (1 equiv.) and potassium thioacetate (1 equiv.) in methanol in a round-bottom flask.

-

Stir the mixture at room temperature for approximately 2 hours to form S-benzyl thioacetate.

-

Add potassium carbonate (3 equiv.) to the reaction mixture to facilitate the in situ deprotection of the thioacetate, forming the potassium benzylthiolate.

-

Add 1-bromopropane (1 equiv.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude benzyl propyl sulfide.

-

Purify the product by column chromatography if necessary.

Conclusion

This compound serves as a pivotal reagent in organic synthesis, offering a reliable and efficient method for the introduction of sulfur-containing functionalities. Its primary mechanism of action involves nucleophilic substitution to form stable thioacetate esters, which can be subsequently deprotected to yield the corresponding thiols. This two-step process provides a significant advantage by avoiding the direct handling of often unstable and odorous thiols. Furthermore, the principles of its reactivity can be extended to elegant one-pot syntheses of more complex sulfur-containing molecules like unsymmetrical sulfides. A thorough understanding of these mechanisms, reaction conditions, and protocols is essential for researchers and professionals in the fields of medicinal chemistry and materials science, enabling the strategic design and synthesis of novel molecular entities.

References

- 1. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative acylation using thioacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Thioacetate as a Thiol Precursor in Biochemistry: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of sodium thioacetate (B1230152) as a versatile and efficient precursor for generating thiols in various biochemical applications. The thioacetate group serves as a stable protecting group for the highly reactive thiol functionality, allowing for controlled deprotection under specific conditions. This document details the underlying chemistry, provides quantitative data on reaction efficiencies, outlines detailed experimental protocols for key applications, and visualizes relevant workflows and pathways. This guide is intended for researchers, scientists, and drug development professionals working in biochemistry, bioconjugation, materials science, and pharmacology.

Introduction to Thiol Chemistry and the Role of Precursors

Thiols, characterized by the sulfhydryl (-SH) group, are crucial functional groups in biochemistry. The nucleophilicity of the thiolate anion (R-S⁻) makes it highly reactive towards a variety of electrophiles, enabling its participation in numerous biological processes and bioconjugation strategies.[1] However, the high reactivity of thiols also makes them susceptible to oxidation, leading to the formation of disulfide bonds (R-S-S-R), which can be undesirable in certain applications.[2]

To circumvent this issue, thiol precursors are employed. These are molecules containing a protected thiol group that can be selectively deprotected in situ to generate the free thiol when needed. Sodium thioacetate (CH₃COSNa) is a widely used thiol precursor due to its stability, commercial availability, and the relative ease of deprotection of the resulting thioacetate ester.[3] The overall strategy involves a two-step process: first, the nucleophilic substitution of a leaving group with the thioacetate anion to form a stable thioacetate ester, followed by hydrolysis of the ester to unveil the desired thiol.

Core Chemistry of this compound as a Thiol Precursor

The utility of this compound lies in a straightforward two-step reaction sequence:

-

Thioacetylation: The thioacetate anion (CH₃COS⁻), a soft nucleophile, displaces a leaving group (e.g., halide, tosylate) on a target molecule in an SN2 reaction to form a stable S-thioacetate ester.[3]

-

Deacetylation (Deprotection): The thioacetate ester is then hydrolyzed under basic, acidic, or neutral conditions to yield the free thiol.[4]

This process is depicted in the following workflow:

Quantitative Data Presentation

The efficiency of the deacetylation step is critical and depends on the substrate and the reaction conditions. The following tables summarize quantitative data on thiol yields from various thioacetate precursors under different deprotection methods.

Table 1: Thiol Yields from Deacetylation of Various Thioacetates [4]

| Thioacetate Substrate | Deprotection Method | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| S-benzyl thioacetate | Basic | NaOH/H₂O in Ethanol (B145695) | 2 | 82 | 65-75 |

| S-benzyl thioacetate | Acidic | HCl in Methanol | 5 | 77 | 50-60 |

| S-benzyl thioacetate | Neutral | Hydroxylamine in Ethanol | 2 | Room Temp | <20 |

| 4-bromophenyl thioacetate | Basic | NaOH/H₂O in Ethanol | 2 | 82 | 70-80 |

| 4-bromophenyl thioacetate | Acidic | HCl in Methanol | 5 | 77 | 60-70 |

| 4-bromophenyl thioacetate | Neutral | Hydroxylamine in Ethanol | 2 | Room Temp | <15 |

| S-tert-butyl thioacetate | Basic | NaOH/H₂O in Ethanol | 2 | 82 | 45-55 |

| S-tert-butyl thioacetate | Acidic | HCl in Methanol | 5 | 77 | 30-40 |

| S-tert-butyl thioacetate | Neutral | Hydroxylamine in Ethanol | 2 | Room Temp | <10 |

Table 2: Comparison of Deprotection Reagents for S-acetyl bisthiazolidine [5]

| Deprotecting Agent | Equivalents | Time (h) | Yield (%) |

| Thioglycolic acid | 2 | 24 | 74 |

| Dithiothreitol (DTT) | 2 | 24 | 49 |

| L-Cysteine ethyl ester | 2 | 0.5 | 65 |

| Sodium thiomethoxide | 1 | 0.5 | High (qualitative)[6] |

| Tetrabutylammonium cyanide | 0.5 | 3 | >80[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a thiol precursor.

Protocol 1: General Procedure for Thioacetate Synthesis from an Alkyl Halide

This protocol describes the synthesis of a thioacetate ester from an alkyl halide and this compound.[7]

Materials:

-

Alkyl halide

-

This compound (or potassium thioacetate)

-

Dimethylformamide (DMF) or Ethanol

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the alkyl halide (1 equivalent) in DMF or ethanol in a round-bottom flask.

-

Add this compound (1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Reaction times can vary from 3 to 96 hours depending on the reactivity of the alkyl halide.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer using a rotary evaporator to obtain the crude thioacetate ester.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Base-Promoted Deacetylation of a Thioacetate

This protocol details the hydrolysis of a thioacetate ester to the corresponding thiol using sodium hydroxide (B78521).[4]

Materials:

-

Thioacetate ester

-

Ethanol

-

0.5 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl) solution

-

Hexanes or Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Dissolve the thioacetate ester (e.g., 1.2 mmol) in ethanol (10 mL) in a round-bottom flask.[4]

-

Add 0.5 M NaOH solution (4 mL) to the flask.[4]

-

Heat the mixture to reflux (approximately 82°C) and maintain for 2 hours.[4]

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding 2 M HCl solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract with hexanes or diethyl ether (3 x 15 mL).[4]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Decant or filter the solution to remove the drying agent.

-

The resulting solution contains the free thiol, which can be used immediately or stored under an inert atmosphere.

Protocol 3: Quantification of Free Thiols using Ellman's Reagent

This protocol describes the colorimetric quantification of the generated free thiol using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[8]

Materials:

-

Solution containing the free thiol

-

Ellman's Reagent (DTNB)

-

Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

-

Cysteine hydrochloride monohydrate (for standard curve)

-

UV-Vis spectrophotometer

-

Cuvettes or 96-well plate

Procedure:

-

Preparation of Reagents:

-

Prepare the Reaction Buffer (0.1 M sodium phosphate, pH 8.0).

-

Prepare an Ellman's Reagent solution by dissolving 4 mg of DTNB in 1 mL of Reaction Buffer.

-

-

Standard Curve Preparation (Optional but recommended):

-

Prepare a stock solution of cysteine hydrochloride monohydrate (e.g., 1.6 mM) in Reaction Buffer.

-

Perform serial dilutions to create a set of standards with known concentrations.

-

Add a fixed volume of Ellman's Reagent solution (e.g., 50 µL) to a fixed volume of each standard (e.g., 250 µL).

-

-

Sample Preparation:

-

Dilute the thiol-containing sample to be tested in the Reaction Buffer to ensure the absorbance reading falls within the linear range of the spectrophotometer.

-

In a cuvette or a well of a 96-well plate, mix the diluted sample with the Ellman's Reagent solution in the same ratio as the standards.

-

-

Measurement:

-

Incubate the standards and samples at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer. Use a blank containing Reaction Buffer and Ellman's Reagent.

-

-

Quantification:

-

If a standard curve was prepared, plot the absorbance versus the known thiol concentrations and determine the concentration of the unknown sample from the linear regression.

-

Alternatively, use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (TNB²⁻) (typically 14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the molar concentration of the thiol.

-

Applications in Biochemistry and Drug Development

This compound is a valuable tool in several areas of biochemical research and development.

Functionalization of Gold Nanoparticles

Gold nanoparticles (AuNPs) are widely used in diagnostics and drug delivery. Their surface can be functionalized with thiols, which form strong gold-sulfur bonds.[9] this compound provides a convenient route to generate thiols in situ for this purpose.

A detailed protocol for this application is provided in the appendix.

Bioconjugation Strategies

Bioconjugation involves the covalent linking of molecules, such as proteins, peptides, or nucleic acids, to other molecules or surfaces. The thiol group is a common target for bioconjugation due to its selective reactivity.[10] Generating a thiol in situ from a thioacetate precursor can be advantageous in multi-step syntheses where a free thiol might interfere with other reagents.

Redox-Responsive Drug Delivery Systems

The difference in the redox environment between the extracellular space and the intracellular cytoplasm can be exploited for targeted drug delivery.[11] Drug delivery systems can be designed with disulfide linkers that are stable in the oxidizing extracellular environment but are cleaved by the high concentration of intracellular glutathione (B108866) (GSH), a thiol-containing tripeptide.[12] this compound can be used to introduce the necessary thiol groups for forming these disulfide bonds.

Conclusion

This compound is a robust and versatile reagent for the introduction of thiol functionalities in a protected form. The ease of thioacetate ester formation and the variety of deprotection methods make it a valuable tool in biochemistry and drug development. The applications highlighted in this guide, from nanoparticle functionalization to advanced bioconjugation and stimuli-responsive drug delivery, underscore the importance of this thiol precursor in modern chemical biology and materials science. The provided protocols and quantitative data serve as a practical resource for researchers aiming to incorporate thiol chemistry into their work.

Appendix

Detailed Protocol: Functionalization of Gold Nanoparticles with a Thiolated Ligand via In Situ Deprotection

This protocol provides a more detailed procedure for the functionalization of gold nanoparticles.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) solution

-

Thioacetate-terminated ligand (e.g., 11-mercaptoundecanoic acid thioacetate)

-

Ethanol

-

Mild base (e.g., 0.1 M NaOH or hydrazine)

-

Phosphate buffered saline (PBS)

-

Centrifuge and centrifuge tubes

Procedure:

-

Ligand Exchange:

-

To the aqueous solution of citrate-stabilized AuNPs, add an ethanolic solution of the thioacetate-terminated ligand. The final concentration of the ligand should be in excess relative to the surface area of the AuNPs.

-

Stir the mixture gently at room temperature for 12-24 hours to allow for the displacement of the citrate (B86180) ions by the thioacetate-terminated ligand.

-

-

Purification of Thioacetate-Coated AuNPs:

-

Centrifuge the solution to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Remove the supernatant and resuspend the AuNPs in ethanol.

-

Repeat the centrifugation and resuspension steps two more times to remove excess unbound ligand and displaced citrate.

-

-

In Situ Deacetylation:

-

Resuspend the purified thioacetate-coated AuNPs in ethanol.

-

Add a small amount of a mild base (e.g., a few microliters of 0.1 M NaOH or a dilute solution of hydrazine) to catalyze the hydrolysis of the thioacetate groups to thiols.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Final Purification:

-

Centrifuge the solution to pellet the now thiol-functionalized AuNPs.

-

Remove the supernatant and resuspend the AuNPs in a buffer of choice, such as PBS, for subsequent applications.

-

The functionalized AuNPs can be characterized by UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (to measure the change in hydrodynamic diameter), and transmission electron microscopy (to confirm the integrity of the nanoparticles). The surface thiol density can be quantified using methods like the Ellman's assay on digested nanoparticles or by inductively coupled plasma mass spectrometry (ICP-MS) to determine the gold-to-sulfur ratio.[13]

-

References

- 1. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. memphis.edu [memphis.edu]

- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of surface thiol functional groups for templating semiconductor photocatalysts in mesoporous silica [morressier.com]

- 9. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Applications of Sodium Thioacetate

For Researchers, Scientists, and Drug Development Professionals

Sodium thioacetate (B1230152) (CH₃COSNa) is a versatile and widely utilized reagent in organic chemistry, primarily serving as a robust nucleophilic source of sulfur. Its applications span from fundamental organic synthesis to materials science and the development of pharmaceuticals. This technical guide provides an in-depth review of the core applications of sodium thioacetate, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Applications in Organic Synthesis

The principal application of this compound lies in its role as a precursor for the synthesis of thioacetates and, subsequently, thiols. The thioacetate anion is a potent nucleophile that readily participates in Sₙ2 reactions with various electrophiles, most commonly alkyl halides and tosylates.[1]

This compound efficiently displaces leaving groups from alkyl halides to form thioacetate esters.[1] This reaction is a cornerstone for introducing a protected thiol group into organic molecules.[1] The general transformation is as follows:

R-X + CH₃COSNa → R-SCOCH₃ + NaX (where X = Cl, Br, I, OTs, etc.)[1]

These reactions are typically conducted in polar solvents such as dimethylformamide (DMF), methanol, ethanol (B145695), or acetone.[1][2] The resulting thioacetate is a stable intermediate that can be isolated and purified before being hydrolyzed to the corresponding thiol.[1]

Table 1: Synthesis of Thioacetates from Alkyl Halides using this compound

| Entry | Alkyl Halide | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzyl (B1604629) chloride | CH₂Cl₂ | PEG400 | 2 | 93 | [3] |

| 2 | n-Butyl bromide | CH₂Cl₂ | PEG400 | 2.5 | 94 | [3] |

| 3 | iso-Amyl bromide | CH₂Cl₂ | PEG400 | 3 | 92 | [3] |

| 4 | n-Octyl bromide | CH₂Cl₂ | PEG400 | 3 | 91 | [3] |

| 5 | Allyl bromide | CH₂Cl₂ | PEG400 | 1 | 95 | [3] |

| 6 | 2-Bromoacetophenone | CH₂Cl₂ | PEG400 | 1.5 | 96 | [3] |

| 7 | 1,2-Dibromoethane | CH₂Cl₂ | PEG400 | 3 | 90 | [3] |

| 8 | 1,4-Dichlorobutane | CH₂Cl₂ | PEG400 | 4 | 88 | [3] |

This protocol is adapted from a procedure catalyzed by PEG400.[3]

Materials:

-

Benzyl chloride

-

Sodium carbonate

-

Thioacetic acid

-

Polyethylene glycol 400 (PEG400)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663)

Procedure:

-

In a 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, combine CH₂Cl₂ (20 mL), sodium carbonate (8 g, 0.055 mol), benzyl chloride (12.7 g, 0.1 mol), and PEG400 (1.2 g, 0.003 mol).

-

Stir the mixture and add thioacetic acid (8.2 g, 0.105 mol) dropwise over approximately 10 minutes.

-

Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the solid materials and wash them with dry CH₂Cl₂ (1-2 mL).

-

Dry the combined filtrate over magnesium sulfate.

-

Recover the CH₂Cl₂ by distillation.

-

The product, benzyl thioacetate, can be purified by distillation under reduced pressure (160–162 °C/50 mmHg) to yield the final product (15.5 g, 93% yield).[3]

Caption: Workflow for Thioacetate Synthesis.

Deprotection to Thiols

The thioacetate group serves as an excellent protecting group for thiols.[1] The deprotection is typically achieved through hydrolysis under acidic or basic conditions to yield the free thiol.[1]

CH₃C(O)SR + H₂O → RSH + CH₃COOH (hydrolysis)

Table 2: Reagents for Thioacetate Deprotection

| Reagent | Conditions | Reference |

| Sodium Hydroxide (B78521) | Ethanol, reflux | |

| Potassium Hydroxide | - | [2] |

| Sodium Methoxide | Methanol | [2] |

| Tetrabutylammonium cyanide | Methanol | [2] |

| Dy(OTf)₃ | Mild heating | [4] |

This protocol describes the hydrolysis of a thioacetate to its corresponding thiol.

Materials:

-

S-(10-Undecenyl) thioacetate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere, dissolve S-(10-undecenyl) thioacetate (2.0 g, 8.76 mmol) in 10 mL of ethanol in a 250 mL three-neck, round-bottom flask.

-

Add a solution of NaOH (700 mg, 18 mmol in 2.5 mL of H₂O) dropwise.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature.

-

Neutralize the mixture with 6 mL of degassed 2 M HCl solution.

-

Transfer the mixture to a separatory funnel under an inert atmosphere.

-

Add 20 mL of degassed diethyl ether and 10 mL of degassed water, then separate the organic layer.

-

Wash the organic layer with 10 mL of degassed water and dry it over Na₂SO₄.

-

Remove the solvent using a rotary evaporator at 40 °C to yield the free thiol.

Caption: Thioacetate Deprotection Pathway.

Advanced Applications

Beyond its fundamental role in thiol synthesis, this compound is employed in more specialized applications.

This compound is used to introduce thiol functionalities onto surfaces, such as gold nanoparticles, for the formation of self-assembled monolayers (SAMs).[1] The thioacetate acts as a precursor to the surface-binding thiol group.[1]

Potassium thioacetate, a related salt, can be used for the one-step conversion of nitroarenes to aryl acetamides.[5] This reaction is valuable in pharmaceutical synthesis, for instance, in the preparation of paracetamol.[5]

The introduction of a thiol group is crucial for the synthesis of many pharmaceuticals and biologically active compounds. This compound provides a reliable method for this transformation. For example, it has been used in the synthesis of 2-thioanalogs of salvinorin A.[6]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[7][8] It is incompatible with strong oxidizing agents and strong acids.[7] Store the reagent in a dry, cool, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[7]

References

- 1. This compound|C2H3NaOS|34832-35-4 [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 6. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.de [fishersci.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fundamental Chemical Properties of Sodium Thioacetate (B1230152)

Sodium thioacetate (CH₃COSNa) is a versatile and highly valuable organosulfur reagent in the field of organic synthesis.[1][2] As the sodium salt of thioacetic acid, it serves primarily as a stable, odorless, and convenient source of the thioacetate anion, which acts as a synthetic equivalent of a thiol anion.[1] Its principal application lies in the introduction of sulfur-containing functional groups into molecules, a common requirement in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of its core chemical properties, reactivity, and key experimental applications.

Core Chemical and Physical Properties

This compound is a white to beige crystalline solid with a characteristic garlic-like or stenchy odor.[2][3] It is typically stable under normal conditions but is sensitive to moisture, air, and strong acids or bases.[2][3]

| Property | Value | Source |

| CAS Number | 34832-35-4 | [2][4] |

| Molecular Formula | C₂H₃NaOS | [1][2][4][5] |

| Molecular Weight | 98.10 g/mol | [1][4][5] |

| Appearance | White crystalline solid | [2] |

| Odor | Garlic-like, stench | [2][3] |

| Solubility | Soluble in water | [2] |

| pKa (of parent acid) | ~3.4 | [6] |

| pH of Solution | Neutral to slightly alkaline | [2] |

| Density | ~1.22 g/cm³ | [2] |

| Melting Point | Decomposes before melting | [2] |

Synthesis of this compound

The preparation of this compound is straightforward and can be achieved through several methods, most commonly via the neutralization of thioacetic acid.

Experimental Protocol: Synthesis from Thioacetic Acid

This direct reaction method involves the neutralization of thioacetic acid with a sodium base.[2]

Materials:

-

Thioacetic acid (CH₃COSH)

-

Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve thioacetic acid in anhydrous diethyl ether.

-

Slowly add a stoichiometric equivalent of an aqueous solution of sodium hydroxide or a slurry of sodium carbonate with vigorous stirring. The reaction is exothermic.

-

Continue stirring for 1-2 hours, allowing the reaction to proceed to completion.

-

The resulting precipitate, this compound, is collected by filtration.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield this compound as a white solid.

For many applications, this compound can be prepared in situ to avoid isolation.[2][7] This involves reacting thioacetic acid with a base like sodium carbonate in the reaction mixture just before the addition of the electrophile.[7]

Caption: Synthesis of this compound via neutralization.

Reactivity and Key Chemical Transformations

The primary utility of this compound stems from the nucleophilicity of the thioacetate anion. It is a cornerstone reagent for the synthesis of thiols and thioesters.[1]

Nucleophilic Substitution: Synthesis of Thioacetate Esters

The most fundamental reaction involving this compound is its use in S-alkylation via an Sₙ2 mechanism. It readily reacts with various electrophiles, most commonly alkyl halides (chlorides, bromides, iodides) and tosylates, to form stable thioacetate esters.[1][8]

The general transformation is: R-X + CH₃COSNa → R-SCOCH₃ + NaX (where X = Cl, Br, I, OTs, etc.)[1]

These thioacetate esters are stable intermediates that can be isolated and purified.[1] This reaction is typically carried out in polar aprotic solvents like DMF or acetone, but can also be performed in alcohols or even water.[1][9]

Caption: Logical workflow of S-alkylation using this compound.

Hydrolysis: Deprotection to Thiols

The thioacetate group serves as an excellent protecting group for thiols. Free thiols are often prone to oxidation and other undesirable side reactions.[1] The two-step sequence of forming a thioacetate ester followed by its hydrolysis is a robust strategy for introducing a thiol functional group into a molecule.[1]

The deprotection (hydrolysis) of the thioacetate ester is typically achieved under basic or acidic conditions to yield the free thiol (R-SH).[1][10]

R-SCOCH₃ + Base (e.g., NaOH) → R-SH + CH₃COONa

Other Applications

Beyond thiol synthesis, this compound is used in other advanced applications:

-

Reductive Acetylation: It can be used to convert nitroarenes directly into aryl acetamides, a useful transformation in pharmaceutical synthesis, such as in the preparation of paracetamol.[1][6]

-

Surface Functionalization: It acts as a precursor for creating self-assembled monolayers (SAMs) on gold surfaces, where the thioacetate group is hydrolyzed to reveal the thiol that binds to the gold.[1]

Key Experimental Protocols

Protocol 1: Synthesis of an Alkyl Thioacetate

This protocol describes the synthesis of a thioacetate ester from an alkyl halide using this compound.[8][11]

Materials:

-

Alkyl halide (1.0 equivalent)

-

This compound (1.5 equivalents)

-

Dimethylformamide (DMF) or Methanol

-

Brine solution

-

Hexanes or Diethyl Ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., DMF, 10 volumes).

-

To this solution, add the alkyl halide.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to longer depending on the substrate's reactivity.[1][11]

-

Upon completion, quench the reaction by adding a brine solution.[8]

-

Extract the aqueous layer with an organic solvent like hexanes or diethyl ether (3 x 10 mL).[8]

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[8]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate ester.

-

If necessary, purify the crude product by column chromatography on silica (B1680970) gel.[8]

Protocol 2: Hydrolysis of an Alkyl Thioacetate to a Thiol

This protocol details the deprotection of a thioacetate ester to yield the corresponding free thiol.[10][12]

Materials:

-

Alkyl thioacetate (1.0 equivalent)

-

Sodium hydroxide (NaOH) solution (e.g., 0.5 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M), degassed

-

Diethyl ether, degassed

-

Water, degassed

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alkyl thioacetate in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Add the NaOH solution dropwise to the mixture.[10]

-

Reflux the reaction mixture for 2 hours, then cool to room temperature.[10][12]

-

Neutralize the mixture with the degassed HCl solution.[10]

-

Transfer the mixture to a separatory funnel. Add degassed diethyl ether and degassed water.[10]

-

Separate the organic layer, wash it with degassed water, and dry over anhydrous Na₂SO₄.[10]

-

Remove the solvent using a rotary evaporator to yield the free thiol.[10]

Caption: Experimental workflow for thiol synthesis.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of this compound and its products.

-

¹H and ¹³C NMR: In the ¹H NMR spectrum of a thioacetate ester, the methyl protons of the thioacetate group typically appear as a singlet around δ 2.3–2.5 ppm.[1]

-

IR Spectroscopy: The infrared spectrum shows a characteristic strong C=O stretching absorption around 1680 cm⁻¹ and a C-S bond stretch around 650 cm⁻¹.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[1]

Safety and Handling

This compound should be handled in a well-ventilated area. It is hygroscopic and air-sensitive, so it should be stored under an inert atmosphere in a dry, cool place.[3] While the salt itself is a low-odor alternative to thioacetic acid, its reactions, especially hydrolysis, can release volatile and malodorous thiols. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[13]

Conclusion

This compound is an indispensable reagent in modern organic synthesis, offering a safe and effective method for the introduction of sulfur functionality. Its value lies in its role as a stable thiol precursor, allowing for the formation of thioacetate esters that can be cleanly deprotected to yield thiols. This two-step process is fundamental in the development of new pharmaceuticals and complex molecules where the thiol group is a key structural or reactive component.

References

- 1. This compound|C2H3NaOS|34832-35-4 [benchchem.com]

- 2. Buy this compound (EVT-3188657) | 34832-35-4 [evitachem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 34832-35-4 | FS181440 | Biosynth [biosynth.com]

- 5. Thioacetic acid, sodium salt | C2H3NaOS | CID 11320908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ias.ac.in [ias.ac.in]

- 12. memphis.edu [memphis.edu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

The Role of Sodium Thioacetate as a Sulfur Nucleophile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium thioacetate (B1230152) (CH₃COSNa) has emerged as a important reagent in modern organic synthesis and drug development, serving as a stable and versatile source of a sulfur nucleophile. Its ability to act as a thiol surrogate offers significant advantages over the direct use of volatile and easily oxidized thiols. This guide provides a comprehensive overview of the chemistry of sodium thioacetate, its applications, and its role in the development of therapeutic agents, supported by experimental data and detailed protocols.

Core Concepts: The Nucleophilicity of this compound

This compound is the sodium salt of thioacetic acid. In polar solvents, it dissociates to provide the thioacetate anion (CH₃COS⁻), which is the active nucleophilic species. The nucleophilicity of the sulfur atom is enhanced by the resonance stabilization of the resulting thioester product.

The primary reaction of the thioacetate anion is the Sₙ2 displacement of a leaving group (e.g., halide, tosylate, mesylate) from an electrophilic carbon center to form a thioacetate ester. This reaction is a cornerstone for the introduction of sulfur into a wide array of organic molecules.

Synthesis of Thioacetate Esters: A Quantitative Overview

The reaction of sodium or potassium thioacetate with various electrophiles is a high-yielding and broadly applicable method for the formation of thioacetate esters. The following tables summarize quantitative data for these reactions.

Table 1: Synthesis of Thioacetates from Alkyl Halides

| Alkyl Halide Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) bromide | KSAc | Methanol (B129727) | RT | 2 | 95 | [1] |

| 4-Methoxybenzyl chloride | KSAc | DMF | RT | 1 | 92 | [2] |

| 1-Bromobutane | NaSAc | PEG400 | RT | 0.5 | 94 | [2] |

| 1-Bromohexane | NaSAc | PEG400 | RT | 0.5 | 95 | [2] |

| 1-Bromooctane | NaSAc | PEG400 | RT | 0.5 | 96 | [2] |

| Allyl bromide | KSAc | Methanol | RT | 2 | 90 | [1] |

Table 2: Synthesis of S-Aryl Thioacetates from Aryl Halides

| Aryl Halide Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |

| 4-Bromoanisole | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |

| 3-Bromopyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |

Data for S-Aryl Thioacetates is often presented for palladium-catalyzed cross-coupling reactions, demonstrating the versatility of the thioacetate nucleophile.

Deprotection of Thioacetates to Thiols

The thioacetate group serves as an excellent protecting group for thiols. The corresponding free thiol can be readily unmasked under acidic or basic conditions.

Table 3: Quantitative Comparison of Thioacetate Deprotection Methods

| Thioacetate Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| S-(10-Undecenyl) thioacetate | NaOH | Ethanol (B145695)/H₂O | Reflux | 2 | ~80 (95% purity) | [3] |

| S-(3-Azidopropyl) thioacetate | 0.5M NaOH | Ethanol/H₂O | 82 | 2 | 72 | [4] |

| S-(3-Azidopropyl) thioacetate | Conc. HCl | Methanol | 77 | 5 | 68 | [4] |

| S-(3-Azidopropyl) thioacetate | Hydroxylamine | Ethanol | RT | 2 | 25 | [4] |

| S-Phenyl thioacetate | 0.5M NaOH | Ethanol/H₂O | 82 | 2 | 55 | [4] |

| S-Phenyl thioacetate | Conc. HCl | Methanol | 77 | 5 | 51 | [4] |

Experimental Protocols

General Procedure for the Synthesis of Alkyl Thioacetates from Alkyl Halides

This protocol describes the synthesis of S-benzyl thioacetate from benzyl bromide and potassium thioacetate.[1]

-

Dissolution of Reagents: In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in methanol (10 volumes).

-

Addition of Electrophile: To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, add a saturated solution of sodium chloride (brine).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude S-benzyl thioacetate.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

General Procedure for the Base-Promoted Deprotection of Thioacetates

This protocol describes the deprotection of S-(10-undecenyl) thioacetate to yield 10-undecene-1-thiol.[3]

-

Dissolution: Dissolve S-(10-undecenyl) thioacetate (1.0 equivalent) in ethanol in a round-bottom flask under an inert atmosphere.

-

Addition of Base: Add a solution of sodium hydroxide (B78521) (2.0 equivalents) in water dropwise to the stirred solution.

-

Reaction: Reflux the reaction mixture for 2 hours.

-

Neutralization: Cool the mixture to room temperature and neutralize with a 2 M solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with water, then with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate under reduced pressure to yield the free thiol.

One-Pot Synthesis of Asymmetric Sulfides

This protocol describes a thiol-free, one-pot synthesis of an asymmetric sulfide (B99878) from two different alkyl halides using potassium thioacetate.[5]

-

First Sₙ2 Reaction: In a round-bottom flask, dissolve benzyl bromide (1.0 equivalent) and potassium thioacetate (1.0 equivalent) in methanol. Stir at room temperature for 2 hours.

-

In Situ Deprotection: Add potassium carbonate (3.0 equivalents) to the reaction mixture and stir for 10-15 minutes to generate the thiolate anion in situ.

-

Second Sₙ2 Reaction: Add the second alkyl halide (e.g., allyl bromide, 1.0 equivalent) to the reaction mixture.

-

Reaction: Stir at room temperature until TLC analysis indicates the consumption of the starting materials.

-

Workup and Purification: Quench the reaction with water and extract with an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the asymmetric sulfide.

Role in Drug Development and Signaling Pathways

The thioester and the derived thiol functionalities are crucial in the design of bioactive molecules and in understanding cellular signaling.

Inhibition of Histone Deacetylases (HDACs)

Thiol-containing molecules are potent inhibitors of zinc-dependent histone deacetylases (HDACs), which are important targets in cancer therapy. The inhibitory mechanism involves the coordination of the deprotonated thiol (thiolate) to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[6]

Caption: Mechanism of HDAC inhibition by a thiol-containing compound.

Inhibition of Fatty Acid Synthase (FAS)

The thioesterase (TE) domain of fatty acid synthase (FAS) is a critical enzyme in lipid metabolism and a target for anticancer drug development. The TE domain contains a catalytic triad (B1167595) (Ser, His, Asp) in its active site. Thioester analogs can act as inhibitors by binding to this active site, preventing the hydrolysis of the growing fatty acid chain from the acyl carrier protein.[3][7]

Caption: Inhibition of the FAS thioesterase domain by a thioester analog.

Anti-Angiogenic Effects via VEGFR-2 Signaling

Thioacetate-containing compounds have been shown to exhibit anti-tumor effects by down-regulating the VEGF receptor type-2 (Flk-1), a key mediator of angiogenesis. Inhibition of VEGFR-2 signaling blocks the downstream pathways responsible for endothelial cell proliferation, migration, and survival.[8]

Caption: Inhibition of VEGFR-2 signaling by a thioacetate derivative.

Experimental and Synthetic Workflows

The versatility of this compound is evident in various synthetic workflows.

Workflow for Thiol Synthesis

This diagram illustrates the standard two-step process for converting an alkyl halide to a thiol using this compound.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure of FAS thioesterase domain with polyunsaturated fatty acyl adduct and inhibition by dihomo-γ-linolenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. memphis.edu [memphis.edu]

- 5. pnas.org [pnas.org]

- 6. Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of FAS thioesterase domain with polyunsaturated fatty acyl adduct and inhibition by dihomo-gamma-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel anti-tumor agent, Ln(III) 2-thioacetate benzothiazole induces anti-angiogenic effect and cell death in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding thioacetate moiety in organic synthesis

An In-depth Technical Guide to the Thioacetate (B1230152) Moiety in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The thioacetate moiety is a versatile and highly valuable functional group in modern organic synthesis. Its stability, ease of introduction, and selective deprotection to the corresponding thiol make it an indispensable tool for the synthesis of complex molecules, including pharmaceuticals, peptides, and materials. This guide provides a comprehensive overview of the core principles and practical applications of thioacetate chemistry, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Concepts

The thioacetate group serves as a robust protecting group for thiols, which are often susceptible to oxidation to disulfides. The thioester linkage in a thioacetate is generally stable to a wide range of reaction conditions, yet it can be selectively cleaved under mild basic or acidic conditions to reveal the free thiol. This controlled "unmasking" is a cornerstone of its utility.

Synthesis of Thioacetates

There are several reliable methods for the introduction of the thioacetate moiety, each with its own advantages depending on the substrate and desired outcome.

From Alkyl Halides

The reaction of an alkyl halide with a thioacetate salt, typically potassium thioacetate, is a widely used and efficient method for the synthesis of S-alkyl thioacetates. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Quantitative Data for Synthesis of Thioacetates from Alkyl Halides

| Alkyl Halide | Solvent | Reaction Time | Yield (%) | Reference |

| Benzyl (B1604629) bromide | DMF | 1-2 h | >95 | [1] |

| 4-Vinylbenzyl chloride | DMF | 1-2 h | >95 | [1] |

| Various | PEG400 | 12 h | 15-95 | [2] |

| Benzyl bromide | Methanol | 2 h | High | [3] |

Experimental Protocol: S-Alkylation of Benzyl Bromide with Potassium Thioacetate [1]

-

Materials: Benzyl bromide, Potassium thioacetate (KSAc), Dimethylformamide (DMF), Brine solution, Hexanes, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve potassium thioacetate (1.5 equivalents) in DMF (10 volumes) in a round-bottom flask.

-

Add benzyl bromide (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding brine solution (10 mL).

-

Extract the aqueous layer with hexanes (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

-

Experimental Workflow: Synthesis of Thioacetate from Alkyl Halide

Caption: General workflow for the synthesis of S-alkyl thioacetates from alkyl halides.

From Alcohols (Mitsunobu Reaction)

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to thioacetates with inversion of stereochemistry.[4][5] This reaction utilizes a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by thioacetic acid.

Quantitative Data for Mitsunobu Synthesis of Thioacetates

| Alcohol | Nucleophile | Yield (%) | Reference |

| Geraniol | Thioacetic acid | Good | [6] |

| Fluorinated alcohols | Thioacetic acid | Excellent | [7] |

| Sterically hindered alcohols | 4-Nitrobenzoic acid | Improved yields | [8] |

Experimental Protocol: Mitsunobu Reaction of a Primary Alcohol with Thioacetic Acid [7][9]

-

Materials: Primary alcohol, Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Thioacetic acid, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Under an inert atmosphere, dissolve the alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) indicates reaction progress.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and filter to remove the triphenylphosphine oxide.

-

Wash the filtrate successively with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Reaction Mechanism: Mitsunobu Reaction for Thioacetate Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organic-synthesis.com [organic-synthesis.com]

Sodium Thioacetate as a Protected Form of Thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical synthesis, materials science, and drug development, the thiol group (-SH) is a crucial functional group due to its unique reactivity. However, this reactivity also presents challenges, as free thiols are susceptible to oxidation, forming disulfides, and can participate in other undesirable side reactions.[1] To circumvent these issues, protection strategies are employed, and the thioacetate (B1230152) group has emerged as a widely used and effective protecting group. Sodium thioacetate serves as a readily available and versatile reagent for introducing the thioacetate functionality.[1][2]

This technical guide provides an in-depth overview of the use of this compound as a protected form of a thiol. It covers the fundamental chemistry of thioacetate formation and deprotection, detailed experimental protocols, quantitative data on reaction outcomes, and applications in various research and development areas.

The Chemistry of Thiol Protection with Thioacetate

The core strategy involves a two-step process: the introduction of the thioacetate group, typically via nucleophilic substitution, followed by its removal (deprotection) under specific conditions to liberate the free thiol when needed.[1]

Thioacetate Formation

The most common method for synthesizing thioacetate esters is the nucleophilic substitution reaction between an alkyl halide and sodium or potassium thioacetate.[1][3] This SN2 reaction is typically carried out in polar solvents such as dimethylformamide (DMF), methanol (B129727), or ethanol (B145695).[1][4]

The general reaction is as follows:

R-X + NaSCOCH₃ → R-SCOCH₃ + NaX (where R is an alkyl or other organic moiety and X is a halide)

Thioacetate Deprotection (Hydrolysis)

The thioacetate group is stable under neutral conditions but can be readily cleaved to reveal the free thiol under either basic or acidic conditions.[5][6] The choice of deprotection method often depends on the sensitivity of other functional groups within the molecule.

Base-Catalyzed Deprotection: A variety of bases can be used for the hydrolysis of thioacetates. Common reagents include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium methoxide (B1231860) (NaOMe), and potassium carbonate (K₂CO₃).[4][5][7] The reaction is typically performed in an alcoholic solvent.

Acid-Catalyzed Deprotection: Strong acids such as hydrochloric acid (HCl) can also be used to deprotect thioacetates.[6]

Other Deprotection Methods: Milder and more chemoselective methods have been developed, including the use of reagents like tetrabutylammonium (B224687) cyanide (TBACN), hydroxylamine, and thioglycolic acid.[6][8][9]

Quantitative Data

The efficiency of thioacetate formation and deprotection varies with the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from the literature.

Table 1: Synthesis of Thioacetates from Alkyl Halides with this compound and PEG400

| Entry | Alkyl Halide | Time (h) | Yield (%) |

| 1 | n-butyl-Br | 2.5 | 90 |

| 2 | n-butyl-I | 2 | 93 |

| 3 | n-butyl-Cl | 6 | 55 |

| 4 | Cyclohexyl-Br | 2 | 85 |

| 5 | Cyclohexyl-Cl | 5 | 65 |

| 6 | n-C₈H₁₇-Br | 3 | 88 |

| 7 | n-C₈H₁₇-I | 2 | 90 |

| 8 | Benzyl-Cl | 2 | 93 |

| 9 | Benzyl-Br | 1.5 | 92 |

| 10 | Cinnamyl-Cl | 2 | 70 |

| 11 | Cinnamyl-Br | 1.5 | 75 |

| 12 | Phenacyl-Br | 2.5 | 85 |

| 13 | 1,4-dibromobutane | 4 | 82 |

Data sourced from Cao et al.[9]

Table 2: Comparison of Deprotection Methods and Yields for Various Thioacetates

| Substrate (Thioacetate) | Deprotection Reagent | Yield (%) |

| S-(3-azidopropyl) thioacetate | NaOH | 60.1 |

| HCl | 54.4 | |

| Hydroxylamine | 16.2 | |

| S-(4-azidobutyl) thioacetate | NaOH | 68.7 |

| HCl | 50.1 | |

| Hydroxylamine | 14.8 | |

| 4-bromophenyl thioacetate | NaOH | 70.2 |

| HCl | 65.5 | |

| Hydroxylamine | 19.8 | |

| 4-bromo-α-toluene thioacetate | NaOH | 75.1 |

| HCl | 70.3 | |

| Hydroxylamine | 22.4 | |

| S-(2-phenoxy-ethyl) thioacetate | NaOH | 65.4 |

| HCl | 60.1 | |

| Hydroxylamine | 18.7 |

Data sourced from Scruggs et al.[6]

Table 3: Kinetic Data for the Hydrolysis of S-Methyl Thioacetate

| Rate Constant | Value |

| Acid-mediated hydrolysis (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ |

| Base-mediated hydrolysis (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ |

| pH-independent hydrolysis (kₙ) | 3.6 x 10⁻⁸ s⁻¹ |

| Half-life for hydrolysis at pH 7, 23°C | 155 days |

Data sourced from Adam et al.[1][2][5]

Experimental Protocols

The following are representative experimental protocols for the synthesis and deprotection of thioacetates.

Protocol 1: Synthesis of Alkyl Thioacetate from Alkyl Halide

This protocol is adapted from a procedure using potassium thioacetate.[10]

Materials:

-

Alkyl halide (1.0 equivalent)

-

Potassium thioacetate (1.5 equivalents)

-

Dimethylformamide (DMF)

-

Brine solution

-

Hexanes

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve potassium thioacetate in DMF (10 volumes).

-

To this solution, add the alkyl halide.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding brine solution.

-

Extract the aqueous layer with hexanes (3 times).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Base-Promoted Deprotection of a Thioacetate using Sodium Hydroxide

This protocol is based on the deprotection of S-(10-Undecenyl) thioacetate.[4][7]

Materials:

-

S-(10-Undecenyl) thioacetate (1.0 equivalent, e.g., 2.0 g, 8.76 mmol)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 700 mg in 2.5 mL of H₂O)

-

2 M Hydrochloric acid (HCl) solution, degassed

-

Diethyl ether, degassed

-

Water, degassed

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the thioacetate in ethanol (e.g., 10 mL) in a round-bottom flask under an inert atmosphere.

-

Add the NaOH solution drop-wise.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature.

-

Neutralize the mixture with degassed 2 M HCl solution and transfer it to a separatory funnel under an inert atmosphere.

-

Add degassed diethyl ether and degassed water to the separatory funnel and separate the organic layer.

-

Wash the organic layer with degassed water and dry over Na₂SO₄.

-

Remove the solvent using a rotary evaporator. The resulting free thiol can be used immediately. This particular procedure resulted in 1.3 g of 11-mercapto-1-undecene with 95% purity.[7]

Protocol 3: Acid-Catalyzed Deprotection of a Thioacetate using Hydrochloric Acid

This protocol is a general procedure for the deacetylation of various thioacetates.[6]

Materials:

-

Thioacetate (e.g., 1.2 mmol)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Hexanes

-

Sodium sulfate

Procedure:

-

Place the thioacetate in methanol (e.g., 15 mL) and stir until fully dissolved.

-

Add concentrated HCl (e.g., 1 mL) to the solution.

-

Reflux the resulting solution at 77°C for 5 hours.

-

Wash the solution with hexanes (3 times).

-

Dry the organic layer over sodium sulfate and decant.

Visualization of Workflows

Synthesis of Thioacetate from Alkyl Halide

General Deprotection of Thioacetate to Thiol

Workflow for Self-Assembled Monolayer (SAM) Formation

Applications in Research and Drug Development

The use of this compound as a thiol protecting group strategy is integral to several advanced applications.

-

Drug Discovery and Development: The synthesis of complex molecules containing thiol groups, which are present in many biologically active compounds, often relies on the protection-deprotection strategy.[1] This allows for the modification of other parts of the molecule without interference from the reactive thiol group.

-

Self-Assembled Monolayers (SAMs): Thioacetates are precursors for the formation of SAMs on gold surfaces.[1][7] The thioacetate-terminated molecules can be deprotected just prior to or during the assembly process to form a dense, ordered monolayer of thiols on the gold substrate.[7][11] This is crucial for applications in biosensors, nanoelectronics, and surface functionalization.

-

Thiolated Polymers for Drug Delivery: In the development of mucoadhesive drug delivery systems, polymers are often functionalized with thiol groups to enhance their adhesion to mucosal surfaces.[12][13] The thioacetate group is used to protect the thiol during the polymer synthesis and modification, and is later deprotected to yield the active thiolated polymer.[14]

Conclusion

This compound is a cornerstone reagent for the protection of thiol groups in a wide array of chemical and biological applications. The straightforward formation of stable thioacetate esters and the variety of methods available for their deprotection provide a robust and versatile tool for researchers and scientists. The ability to unmask the highly reactive thiol group at a desired stage in a synthetic sequence or application workflow is critical for the successful development of advanced materials, pharmaceuticals, and drug delivery systems. This guide has provided a comprehensive overview of the key principles, quantitative data, and experimental methodologies associated with the use of this compound as a protected form of thiol.

References

- 1. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 6. memphis.edu [memphis.edu]

- 7. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. nhn.ou.edu [nhn.ou.edu]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. Developments in the deprotection of thioacetals [ouci.dntb.gov.ua]

An In-depth Technical Guide to Thioacetate Reagents: History, Discovery, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and applications of thioacetate (B1230152) reagents, with a particular focus on their role in organic synthesis and drug development. From the seminal synthesis of thioacetic acid by August Kekulé in 1854 to the development of sophisticated modern catalytic methods, this document traces the evolution of thioacetate chemistry. It details key experimental protocols, presents comparative quantitative data for various synthetic methodologies, and illustrates the utility of these reagents in the construction of complex molecules, including pharmaceuticals such as Captopril and intermediates for Biotin (B1667282) synthesis. Furthermore, this guide visualizes critical reaction pathways and experimental workflows, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Thioacetate reagents, particularly thioacetic acid and its salts, are foundational tools in organic chemistry, primarily serving as versatile and reliable sources for the introduction of thiol (-SH) functionalities. The thioester group, a key feature of these reagents, exhibits a unique reactivity profile that has been exploited in a vast array of chemical transformations, from fundamental organic synthesis to the intricate construction of bioactive molecules and natural products. This guide will delve into the historical context of their discovery, chronicle the evolution of their synthesis, and provide a detailed examination of their contemporary applications, with an emphasis on methodologies relevant to drug discovery and development.

History and Discovery

The journey of thioacetate reagents began in the mid-19th century with the pioneering work of German organic chemist August Kekulé. In 1854, Kekulé reported the first synthesis of thioacetic acid (CH₃COSH), the sulfur analog of acetic acid.[1] This discovery marked a significant milestone in organosulfur chemistry, opening the door to a new class of compounds with unique properties and reactivity.

Early synthetic methods for thioacetic acid were relatively straightforward but often suffered from low to moderate yields and the presence of impurities. One of the earliest described methods involved the reaction of acetic anhydride (B1165640) with hydrogen sulfide (B99878).[1] Another prominent 19th-century method was the treatment of glacial acetic acid with phosphorus pentasulfide, followed by distillation to isolate the thioacetic acid.[1] These classical approaches laid the groundwork for the development of more refined and efficient synthetic protocols in the 20th and 21st centuries.

Synthesis of Thioacetate Reagents: A Historical and Modern Perspective

The synthesis of thioacetic acid and its derivatives has evolved significantly since its initial discovery. This section provides a comparative overview of historical and modern synthetic methods, with quantitative data summarized in Table 1.

Historical Synthetic Methods

The classical methods for preparing thioacetic acid, while groundbreaking for their time, were often characterized by harsh reaction conditions and modest yields.

-

Reaction of Acetic Anhydride with Hydrogen Sulfide: This method involves bubbling hydrogen sulfide gas through acetic anhydride, often in the presence of a base catalyst. While conceptually simple, controlling the reaction and isolating the pure product could be challenging.[1]

-

Reaction of Glacial Acetic Acid with Phosphorus Pentasulfide: This reaction involves heating glacial acetic acid with phosphorus pentasulfide (P₄S₁₀).[1] The workup procedure typically involves distillation to separate the thioacetic acid from the phosphorus-containing byproducts.

Modern Synthetic Methods

Contemporary approaches to thioacetate synthesis focus on improved yields, milder reaction conditions, greater substrate scope, and increased atom economy. These methods often employ catalysis to achieve high efficiency and selectivity.

-

Catalytic Methods: A variety of catalysts, including metal complexes and organocatalysts, have been developed to facilitate the synthesis of thioesters from a range of starting materials such as carboxylic acids, aldehydes, and alcohols.[2]

-

One-Pot Procedures: Modern synthetic strategies often favor "one-pot" reactions where multiple synthetic steps are carried out in a single reaction vessel. This approach improves efficiency by reducing the need for intermediate purification steps. For example, a one-pot method for the direct synthesis of sulfides and sulfoxides from benzyl (B1604629) bromides using potassium thioacetate has been reported.[3]

-

Reaction of Ketene (B1206846) with Hydrogen Sulfide: A more recent innovation involves the reaction of ketene with hydrogen sulfide in the presence of a nitrogenous base, which can be performed as a "one-pot" process to yield either thioacetic acid or its salts in high purity and good yield.[4]

Quantitative Comparison of Synthetic Methods

The following table summarizes the reaction conditions and reported yields for various historical and modern methods for the synthesis of thioacetic acid and its derivatives.

| Method | Reagents | Conditions | Yield (%) | Reference(s) |

| Historical Methods | ||||

| Acetic Anhydride & H₂S | Acetic anhydride, Hydrogen sulfide, NaOH | 50-55°C, 6 hours | 72-76 | [5] |

| Acetic Acid & P₄S₁₀ | Glacial acetic acid, Phosphorus pentasulfide | Heating followed by distillation | <70 | [1] |

| Modern Methods | ||||

| Ketene & H₂S | Ketene, Hydrogen sulfide, Triethylamine | -10°C to -5°C | 65 | [4] |

| Acetic Anhydride & Sodium Hydrosulfide | Acetic anhydride, Sodium hydrosulfide | Aqueous medium, 10-20°C | 70-75 | [6] |